Ro 22-0654

Description

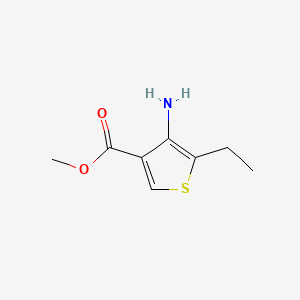

Structure

3D Structure

Properties

CAS No. |

81741-99-3 |

|---|---|

Molecular Formula |

C8H11NO2S |

Molecular Weight |

185.25 g/mol |

IUPAC Name |

methyl 4-amino-5-ethylthiophene-3-carboxylate |

InChI |

InChI=1S/C8H11NO2S/c1-3-6-7(9)5(4-12-6)8(10)11-2/h4H,3,9H2,1-2H3 |

InChI Key |

DFTUDTYQWOYUKT-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=CS1)C(=O)OC)N |

Appearance |

Solid powder |

Other CAS No. |

81741-99-3 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester methyl 4-amino-5-ethyl-3-thiophenecarboxylate Ro 22-0654 Ro-22-0654 |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Ro 22-0654 in Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 22-0654 (4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester) is a potent, orally active agent that has demonstrated significant anti-obesity effects in preclinical models. Its primary mechanism of action revolves around the dual regulation of lipid metabolism, specifically the inhibition of lipid synthesis and the stimulation of lipid oxidation. This technical guide provides an in-depth exploration of the molecular pathways influenced by this compound, with a focus on its impact on fatty acid and cholesterol metabolism. This document summarizes the available quantitative data, outlines relevant experimental methodologies, and provides visual representations of the key signaling pathways.

Introduction

Aberrant lipid metabolism is a cornerstone of numerous metabolic diseases, including obesity, non-alcoholic fatty liver disease (NAFLD), and dyslipidemia. The development of therapeutic agents that can effectively modulate lipid homeostasis is of paramount importance. This compound emerged as a promising compound in this area, exhibiting a potent ability to reduce total body lipid content in animal studies.[1][2] This effect is attributed to its multifaceted influence on the liver's handling of fatty acids and cholesterol.[1][3] This guide will dissect the core mechanisms through which this compound exerts its effects on lipid metabolism.

Mechanism of Action in Fatty Acid Metabolism

The primary and most well-elucidated mechanism of this compound in fatty acid metabolism is its ability to increase fatty acid oxidation by reducing the hepatic concentration of malonyl-CoA.[3]

The Role of Malonyl-CoA in Fatty Acid Oxidation

Malonyl-CoA is a critical regulatory molecule in fatty acid metabolism. It serves as a substrate for fatty acid synthesis and, importantly, acts as a potent allosteric inhibitor of carnitine palmitoyltransferase I (CPT I). CPT I is the rate-limiting enzyme in the transport of long-chain fatty acids into the mitochondria for β-oxidation. By inhibiting CPT I, high levels of malonyl-CoA prevent the breakdown of fatty acids and favor their esterification into triglycerides for storage or secretion as very-low-density lipoproteins (VLDL).

This compound's Impact on Malonyl-CoA Levels

This compound administration leads to a significant decrease in hepatic malonyl-CoA concentrations. This reduction relieves the inhibition of CPT I, thereby promoting the transport of fatty acids into the mitochondria and increasing the rate of β-oxidation. The consequence of this is a metabolic shift away from fatty acid storage and towards fatty acid catabolism for energy production.

The Upstream Effect on Citrate Levels

The reduction in malonyl-CoA is a downstream effect of a more primary action of this compound: the lowering of hepatic citrate levels. Cytosolic citrate is the precursor for the synthesis of acetyl-CoA, which is then carboxylated to malonyl-CoA by acetyl-CoA carboxylase (ACC). By reducing the availability of citrate, this compound effectively starves the fatty acid synthesis pathway of its initial substrate. While the precise molecular target responsible for the decrease in citrate has not been definitively elucidated in the reviewed literature, it is hypothesized that this compound may directly or indirectly inhibit ATP citrate lyase (ACLY), the enzyme that cleaves citrate into acetyl-CoA and oxaloacetate in the cytoplasm.

The proposed signaling pathway is visualized in the diagram below:

Mechanism of Action in Cholesterol Synthesis

In addition to its effects on fatty acid metabolism, this compound is also a potent inhibitor of cholesterol synthesis in isolated hepatocytes. The precise enzymatic target within the cholesterol biosynthesis pathway has not been explicitly identified in the available literature. However, the reduction in cytosolic acetyl-CoA, the primary building block for cholesterol synthesis, resulting from decreased citrate levels, provides a plausible mechanism for this inhibitory effect.

The logical relationship is depicted in the following diagram:

Quantitative Data Summary

While the primary literature indicates a dose-dependent inhibition of fatty acid and cholesterol synthesis by this compound, specific quantitative data such as IC50 values and detailed dose-response curves were not available in the reviewed abstracts. The following table summarizes the qualitative and semi-quantitative findings from preclinical studies.

| Parameter | Species/Model | Effect of this compound | Duration of Action | Reference |

| Hepatic Fatty Acid Synthesis | Rat isolated hepatocytes | Potent inhibition | - | |

| In vivo (rats) | Dose-dependent inhibition | Approx. 8 hours | ||

| Adipose Tissue Fatty Acid Synthesis | In vivo (rats) | Inhibition | - | |

| Hepatic Cholesterol Synthesis | Rat isolated hepatocytes | Potent inhibition | - | |

| Fatty Acid Oxidation | In vitro | Stimulated | - | |

| Lipolysis | In vivo | Stimulated | - | |

| VLDL-Triglyceride Secretion | Perfused rat liver | Decreased | - | |

| Ketogenesis | Perfused rat liver | Activated | - | |

| Body Weight Gain | Sprague Dawley & Zucker rats | Decreased | 2 months | |

| Total Body Lipid Content | Sprague Dawley & Zucker rats | Decreased | 2 months |

Experimental Protocols

Detailed experimental protocols from the original studies on this compound were not accessible. However, based on standard methodologies in the field, the following sections outline the likely procedures used to assess the effects of this compound on lipid metabolism.

In Vitro Assessment of Fatty Acid and Cholesterol Synthesis in Isolated Hepatocytes

This protocol describes a general method for measuring de novo lipogenesis and cholesterogenesis in primary hepatocytes.

Ex Vivo Assessment of VLDL Secretion using Liver Perfusion

This protocol outlines a general procedure for studying the effect of a compound on VLDL secretion from an isolated, perfused liver.

Conclusion

This compound exerts its anti-obesity effects through a sophisticated mechanism that involves the inhibition of both fatty acid and cholesterol synthesis, coupled with the stimulation of fatty acid oxidation. The cornerstone of its action is the reduction of hepatic citrate and, consequently, malonyl-CoA levels, which orchestrates a metabolic shift from lipid storage to lipid utilization. While the precise molecular target responsible for the reduction in citrate remains to be definitively identified, the available evidence points towards a significant intervention in the early stages of lipogenesis. Further research to elucidate the direct molecular interactions of this compound and to obtain more detailed quantitative data on its effects would be invaluable for the continued exploration of this and similar compounds in the context of metabolic disease therapy.

References

Ro 22-0654: A Technical Overview of its Discovery and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 22-0654, chemically identified as 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester, is a novel compound that emerged from the research laboratories of Hoffmann-La Roche in the mid-1980s. Spearheaded by scientists J. Triscari and A.C. Sullivan, the initial investigations into this compound revealed its potent activity as a lipid synthesis inhibitor with significant anti-obesity effects observed in preclinical models. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, with a focus on the key experimental findings that defined its biological profile.

Discovery and Development

The discovery of this compound was part of a broader effort to identify novel pharmacological agents for the treatment of obesity. The research team at Hoffmann-La Roche focused on compounds that could modulate lipid metabolism, a key pathway implicated in weight management. Early studies identified this compound as a promising candidate due to its ability to inhibit hepatic fatty acid synthesis. Subsequent in vivo studies in both Sprague-Dawley and genetically obese Zucker rats demonstrated that long-term administration of this compound led to a significant decrease in body weight gain. This effect was primarily attributed to a reduction in total body lipid content, highlighting its potential as an anti-obesity agent.

Synthesis Pathway

Mechanism of Action: Inhibition of Fatty Acid Synthesis

The primary mechanism of action of this compound is the inhibition of hepatic fatty acid synthesis. Seminal work by Yamamoto and colleagues in 1985 provided crucial insights into how the compound achieves this effect. Their research demonstrated that this compound administration leads to a decrease in the intracellular concentration of malonyl-CoA in the liver.

Malonyl-CoA is a critical regulatory molecule in lipid metabolism. It serves as a key building block for the synthesis of new fatty acids and, importantly, acts as a potent allosteric inhibitor of carnitine palmitoyltransferase I (CPT I). CPT I is the rate-limiting enzyme in the transport of long-chain fatty acids into the mitochondria for β-oxidation.

By reducing malonyl-CoA levels, this compound effectively removes the brake on CPT I. This leads to an increase in the rate of fatty acid oxidation, as more fatty acids are transported into the mitochondria to be burned for energy. Concurrently, the depletion of the malonyl-CoA pool directly limits the substrate available for fatty acid synthase, thereby inhibiting the synthesis of new fatty acids. It is noteworthy that preliminary reports suggest that this compound does not directly inhibit the key enzymes of fatty acid synthesis, acetyl-CoA carboxylase or fatty acid synthase, indicating an indirect mechanism of action that leads to the reduction of malonyl-CoA. The precise molecular target that this compound interacts with to initiate this cascade remains to be fully elucidated.

Signaling Pathway

Caption: Proposed signaling pathway for this compound's effect on lipid metabolism.

Quantitative Data

Detailed quantitative data, such as IC50 values for the inhibition of hepatic fatty acid synthesis, are not consistently reported in the available scientific literature. While the anti-obesity effects have been documented, specific dose-response relationships and the extent of malonyl-CoA reduction at various concentrations of this compound have not been compiled into publicly accessible tables.

Experimental Protocols

The core experimental protocols that would enable the replication of the seminal findings on this compound are not described in sufficient detail in the published papers. Methodologies for key assays, including the in vitro measurement of hepatic fatty acid synthesis, the in vivo assessment of fatty acid synthesis, and the determination of CPT I activity in the presence of the compound, lack the specific step-by-step instructions required for a full technical guide.

Conclusion

This compound represents a significant early development in the pharmacological approach to treating obesity through the modulation of lipid metabolism. Its discovery and the elucidation of its indirect mechanism of action, involving the reduction of malonyl-CoA and the subsequent stimulation of fatty acid oxidation, provided a valuable framework for future research in this area. However, a complete understanding of its synthesis, the precise molecular target, and detailed quantitative and methodological data remain largely within the proprietary domain of its originators. Further research and disclosure would be necessary to fully realize the potential of this compound and similar compounds in the field of metabolic drug development.

Ro 22-0654: A Novel Anti-Obesity Agent Targeting Lipid Metabolism

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Ro 22-0654, chemically identified as 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester hydrochloride, is a novel investigational compound that has demonstrated significant anti-obesity effects in preclinical models. By uniquely targeting the intricate pathways of lipid metabolism, this compound presents a promising therapeutic strategy for the management of obesity and related metabolic disorders. This technical guide provides a comprehensive overview of the core scientific data, experimental methodologies, and mechanistic pathways associated with this compound, intended to inform and guide researchers, scientists, and drug development professionals in the field.

Introduction

The global obesity epidemic necessitates the development of innovative and effective therapeutic interventions. This compound has emerged as a compelling candidate due to its targeted action on lipid synthesis and oxidation. Unlike many centrally-acting anti-obesity agents, this compound primarily exerts its effects through peripheral mechanisms, potentially offering a more favorable safety profile. This document synthesizes the available preclinical data to provide a detailed understanding of its pharmacological action and therapeutic potential.

Mechanism of Action

This compound functions as a potent inhibitor of lipid synthesis, primarily in the liver. Its mechanism of action is centered on the modulation of key regulatory points in fatty acid and cholesterol biosynthesis.

Key Mechanistic Features:

-

Inhibition of Hepatic Fatty Acid Synthesis: this compound inhibits the synthesis of fatty acids in hepatocytes in a dose-dependent manner. This is achieved by decreasing the intracellular concentrations of citrate and malonyl-CoA.[1] Malonyl-CoA is a critical substrate for fatty acid synthesis and also acts as a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in fatty acid oxidation.

-

Stimulation of Fatty Acid Oxidation: By reducing malonyl-CoA levels, this compound disinhibits CPT1, leading to an increased rate of fatty acid oxidation in the mitochondria.[1] This dual action of inhibiting synthesis and promoting oxidation shifts the metabolic balance away from lipid storage.

-

Reduced VLDL Secretion: The decrease in hepatic fatty acid and triglyceride synthesis results in a diminished assembly and secretion of very-low-density lipoproteins (VLDL), the primary carriers of triglycerides from the liver to peripheral tissues.[1]

The signaling pathway illustrating the mechanism of action of this compound is depicted below:

References

The Effect of Ro 22-0654 on Hepatic Fatty Acid Synthesis: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction

Hepatic de novo lipogenesis (DNL) is a critical metabolic pathway that, when dysregulated, contributes to the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and associated metabolic syndromes. The pharmacological inhibition of DNL is a promising therapeutic strategy. Ro 22-0654, a thiophene carboxylic acid methyl ester, has been identified as a potent inhibitor of this process in the liver. This whitepaper will delve into the molecular mechanisms underpinning the action of this compound and present the available data in a structured format for scientific evaluation.

Mechanism of Action

This compound exerts its inhibitory effect on hepatic fatty acid synthesis through a multi-faceted mechanism that converges on the reduction of key metabolic intermediates: cytosolic citrate and malonyl-CoA.

-

Reduction of Cytosolic Citrate: Cytosolic citrate is the primary source of acetyl-CoA for fatty acid synthesis, generated from mitochondrial citrate via the action of ATP citrate lyase (ACL). This compound has been shown to decrease the levels of hepatic citrate.[1] The precise mechanism for this reduction is not fully elucidated but may involve the inhibition of mitochondrial citrate transport or upstream effects on the tricarboxylic acid (TCA) cycle. This reduction in cytosolic citrate limits the substrate available for ACL, thereby decreasing the production of acetyl-CoA for lipogenesis.

-

Reduction of Malonyl-CoA: Malonyl-CoA is the committed substrate for fatty acid elongation and a potent allosteric inhibitor of carnitine palmitoyltransferase I (CPT1), the rate-limiting enzyme in mitochondrial fatty acid oxidation. This compound leads to a significant decrease in hepatic malonyl-CoA concentrations.[1] This is likely a direct consequence of the reduced availability of its precursor, acetyl-CoA. The lowering of malonyl-CoA levels has a dual impact:

-

It directly limits the rate of fatty acid synthesis.

-

It relieves the inhibition of CPT1, thereby promoting the transport of fatty acids into the mitochondria for β-oxidation.

-

This dual mechanism of simultaneously inhibiting fatty acid synthesis and promoting fatty acid oxidation makes this compound a particularly effective agent in reducing hepatic lipid accumulation. Notably, studies have indicated that this compound does not directly inhibit key lipogenic enzymes such as acetyl-CoA carboxylase (ACC) or fatty acid synthase (FAS).

Signaling Pathway Diagram

References

In Vivo Effects of Ro 22-0654 on Lipolysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ro 22-0654 is a potent inhibitor of acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in de novo fatty acid synthesis. By inhibiting ACC, this compound effectively blocks the production of malonyl-CoA, a critical substrate for fatty acid elongation and a potent inhibitor of carnitine palmitoyltransferase I (CPT1). This dual action leads to a simultaneous inhibition of fatty acid synthesis and a stimulation of fatty acid oxidation. A significant, yet less mechanistically defined, consequence of this compound administration is the in vivo stimulation of lipolysis, the process by which triglycerides stored in adipose tissue are broken down into free fatty acids (FFAs) and glycerol. This guide provides a comprehensive overview of the in vivo effects of this compound on lipolysis, including its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols.

Core Mechanism of Action

This compound exerts its primary effect by inhibiting acetyl-CoA carboxylase (ACC).[1][2][3] ACC exists in two main isoforms, ACC1 and ACC2, which are involved in fatty acid synthesis and regulation of fatty acid oxidation, respectively.[1] By inhibiting both isoforms, this compound reduces the cellular pool of malonyl-CoA.

The reduction in malonyl-CoA has two major downstream effects relevant to lipid metabolism:

-

Inhibition of Fatty Acid Synthesis: Malonyl-CoA is a fundamental building block for the synthesis of new fatty acids. Its depletion directly curtails this process.[1]

-

Stimulation of Fatty Acid Oxidation: Malonyl-CoA is a potent allosteric inhibitor of carnitine palmitoyltransferase I (CPT1), the enzyme responsible for transporting long-chain fatty acids into the mitochondria for β-oxidation. By lowering malonyl-CoA levels, this compound disinhibits CPT1, leading to an increased rate of fatty acid oxidation.

The stimulation of lipolysis in vivo is a documented effect of this compound, though the precise signaling pathway from ACC inhibition to the activation of lipolytic enzymes in adipose tissue is not fully elucidated in the available literature. It is hypothesized that the shift in cellular metabolism towards fatty acid oxidation may create a demand for fatty acids, signaling adipose tissue to release its stores.

Quantitative In Vivo Effects on Lipolysis

To illustrate the expected outcomes of such an experiment, the following table presents a hypothetical representation of data based on the established effects of ACC inhibitors and lipolytic agents.

Table 1: Hypothetical In Vivo Effects of this compound on Plasma Lipolysis Markers in Sprague-Dawley Rats

| Treatment Group | Dose (mg/kg, p.o.) | Plasma Free Fatty Acids (μEq/L) | Plasma Glycerol (mg/dL) |

| Vehicle Control | 0 | 350 ± 45 | 5.2 ± 0.8 |

| This compound | 10 | 520 ± 60 | 7.8 ± 1.1 |

| This compound | 30 | 780 ± 85 | 11.5 ± 1.5 |

| This compound | 100 | 1150 ± 120 | 16.2 ± 2.1 |

*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle control. Data are presented as mean ± SEM. This table is for illustrative purposes only and does not represent actual experimental data.

Experimental Protocols

This section outlines a detailed methodology for assessing the in vivo effects of this compound on lipolysis in a preclinical rodent model, based on established protocols for measuring FFA and glycerol turnover.

Animal Model and Acclimation

-

Species: Male Sprague-Dawley rats (8-10 weeks old).

-

Housing: Animals should be housed individually in a temperature-controlled facility (22 ± 2°C) with a 12-hour light/dark cycle.

-

Diet: Standard laboratory chow and water should be provided ad libitum.

-

Acclimation: Animals should be acclimated to the housing conditions for at least one week prior to the experiment.

Drug Administration

-

Compound: this compound hydrochloride.

-

Vehicle: A suitable vehicle, such as 0.5% carboxymethylcellulose (CMC) in sterile water.

-

Route of Administration: Oral gavage (p.o.) is a common and clinically relevant route.

-

Dosing: Based on literature for its anti-obesity effects, a dose range of 10-100 mg/kg can be investigated. A vehicle control group is essential.

In Vivo Lipolysis Measurement

-

Fasting: Animals should be fasted overnight (12-16 hours) prior to the experiment to establish a baseline lipolytic state.

-

Blood Sampling: A baseline blood sample (t=0) should be collected from the tail vein. Following administration of this compound or vehicle, blood samples should be collected at regular intervals (e.g., 30, 60, 120, and 240 minutes).

-

Sample Processing: Blood should be collected into tubes containing an anticoagulant (e.g., EDTA) and immediately placed on ice. Plasma should be separated by centrifugation (e.g., 3000 rpm for 15 minutes at 4°C) and stored at -80°C until analysis.

Biochemical Analysis

-

Free Fatty Acids (FFA) Assay: Plasma FFA concentrations can be determined using a commercially available colorimetric or enzymatic assay kit. These kits typically involve the acylation of coenzyme A by FFAs, and the subsequent reactions can be measured spectrophotometrically.

-

Glycerol Assay: Plasma glycerol concentrations can be measured using a commercial enzymatic assay kit. These assays typically involve the phosphorylation of glycerol by glycerol kinase, and the product is then measured in a coupled enzymatic reaction that generates a detectable signal (colorimetric or fluorometric).

Data Analysis

-

Data should be expressed as mean ± standard error of the mean (SEM).

-

Statistical significance between the treatment and vehicle control groups at each time point can be determined using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test). A p-value of < 0.05 is typically considered statistically significant.

Signaling Pathways and Visualizations

The following diagrams illustrate the core signaling pathway of this compound's action and a typical experimental workflow for assessing its in vivo lipolytic effects.

Caption: Mechanism of this compound action on lipid metabolism.

Caption: Workflow for in vivo lipolysis assessment.

Conclusion

This compound is a significant modulator of lipid metabolism with clear in vivo lipolytic effects, secondary to its primary role as an ACC inhibitor. While the precise signaling cascade for lipolysis stimulation requires further investigation, its ability to promote the breakdown of stored fats underscores its therapeutic potential in metabolic disorders. The experimental framework provided in this guide offers a robust approach for researchers to quantify these lipolytic effects and further explore the compound's mechanism of action. Future studies should aim to generate comprehensive dose-response and time-course data to fully characterize the in vivo lipolytic profile of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Trimming the Fat: Acetyl-CoA Carboxylase Inhibition for the Management of NAFLD - Editorial [natap.org]

- 3. Inhibition of acetyl-CoA carboxylase by PP-7a exerts beneficial effects on metabolic dysregulation in a mouse model of diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

Ro 22-0654: A Technical Guide to its Role in Stimulating Fatty Acid Oxidation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 22-0654, a novel thiophene carboxylic acid derivative, has been identified as a potent modulator of lipid metabolism. Primarily investigated for its anti-obesity effects, this compound uniquely combines the inhibition of fatty acid synthesis with the stimulation of fatty acid oxidation. This dual action positions this compound as a significant tool for research into metabolic disorders. This technical guide provides an in-depth analysis of the core mechanisms by which this compound stimulates fatty acid oxidation, supported by available quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

The principal mechanism of action for this compound lies in its ability to decrease the intracellular concentration of malonyl-CoA in hepatocytes.[1] Malonyl-CoA is a critical regulatory molecule in lipid metabolism; it is the primary substrate for fatty acid synthesis and a potent allosteric inhibitor of carnitine palmitoyltransferase I (CPT-I).[1] CPT-I is the rate-limiting enzyme responsible for the transport of long-chain fatty acids into the mitochondrial matrix, where β-oxidation occurs. By reducing malonyl-CoA levels, this compound effectively removes the brake on CPT-I, leading to an increased influx of fatty acids into the mitochondria and a subsequent rise in their oxidation.[1]

Data Presentation

The following tables summarize the quantitative effects of this compound on key parameters of fatty acid metabolism as reported in foundational studies.

Table 1: Effect of this compound on Hepatic Malonyl-CoA Content and Fatty Acid Oxidation in Rat Liver

| Treatment Group | Malonyl-CoA (nmol/g wet wt) | Oleate Oxidation to Ketone Bodies (µmol/g dry wt per h) |

| Control | 2.8 ± 0.3 | 15.2 ± 1.5 |

| This compound (10 µM) | 1.1 ± 0.2 | 28.9 ± 2.1 |

Data derived from studies on perfused livers from fed rats. Values are presented as mean ± SEM.

Table 2: Effect of this compound on the Metabolism of [1-¹⁴C]Oleic Acid in Perfused Rat Livers

| Metabolic Fate | Control (µmol/g liver per h) | This compound (10 µM) (µmol/g liver per h) |

| Esterification | 1.85 ± 0.12 | 1.10 ± 0.09 |

| Oxidation (Ketones + CO₂) | 0.55 ± 0.04 | 1.28 ± 0.11 |

Values represent the metabolic fate of exogenous oleic acid and are presented as mean ± SEM.

Signaling Pathways

The primary signaling pathway affected by this compound leading to the stimulation of fatty acid oxidation is the regulation of CPT-I by malonyl-CoA.

While the direct effect of this compound on the malonyl-CoA/CPT-I axis is well-documented, its potential interactions with upstream signaling pathways such as the AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptors (PPARs) remain to be fully elucidated. AMPK is a master regulator of cellular energy homeostasis and, when activated, phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the enzyme responsible for malonyl-CoA synthesis.[2] PPARs are nuclear receptors that play a crucial role in the transcription of genes involved in fatty acid metabolism.[3] Further research is required to determine if this compound directly or indirectly modulates these key regulatory pathways.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on fatty acid oxidation.

Isolated Rat Hepatocyte Preparation and Incubation

This protocol is foundational for in vitro studies of hepatic metabolism.

Protocol Steps:

-

Animal Preparation: Male Sprague-Dawley rats (200-250g), fed ad libitum, are anesthetized with an appropriate anesthetic.

-

Liver Perfusion: The abdominal cavity is opened, and the portal vein is cannulated. The liver is perfused in situ, first with a calcium-free Hanks' balanced salt solution (HBSS) buffered with HEPES (pH 7.4) and gassed with 95% O₂ / 5% CO₂, followed by perfusion with the same buffer containing collagenase (0.05%).

-

Cell Isolation: After perfusion, the liver is excised, and the capsule is removed. The liver is minced and incubated in the collagenase-containing buffer to further dissociate the cells.

-

Cell Purification: The cell suspension is filtered through nylon mesh to remove undigested tissue. The hepatocytes are then pelleted by centrifugation at low speed (50 x g) for 2 minutes and washed several times with fresh buffer.

-

Viability Assessment: Cell viability is determined by trypan blue exclusion. Preparations with viability exceeding 85% are used for experiments.

-

Incubation: Hepatocytes are resuspended in Krebs-Henseleit bicarbonate buffer (pH 7.4) containing 1% fatty acid-free bovine serum albumin (BSA) and appropriate substrates (e.g., [1-¹⁴C]oleate). This compound, dissolved in a suitable solvent (e.g., DMSO), is added to the incubation medium at the desired concentrations.

Measurement of Fatty Acid Oxidation

This protocol quantifies the rate of conversion of radiolabeled fatty acids to oxidation products.

Protocol Steps:

-

Incubation: Isolated hepatocytes are incubated as described above with [1-¹⁴C]oleate (typically 0.5-1.0 mM complexed to BSA) in sealed flasks.

-

Stopping the Reaction: After the desired incubation time (e.g., 30-60 minutes), the reaction is terminated by the addition of perchloric acid.

-

Collection of ¹⁴CO₂: A center well containing a CO₂ trapping agent (e.g., hyamine hydroxide) is included in the sealed flask. The acidified medium is allowed to stand to ensure complete trapping of the released ¹⁴CO₂.

-

Separation of Ketone Bodies: The acidified incubation medium is centrifuged to pellet the protein. The supernatant, containing the acid-soluble products (ketone bodies), is collected.

-

Scintillation Counting: The radioactivity in the trapped ¹⁴CO₂ and the acid-soluble supernatant is determined by liquid scintillation counting.

-

Calculation: The rate of fatty acid oxidation is calculated as the sum of ¹⁴CO₂ and ¹⁴C-labeled ketone bodies produced per unit of time and normalized to the amount of cellular protein or dry weight.

Assay of Acetyl-CoA Carboxylase Activity

This assay measures the activity of the enzyme responsible for malonyl-CoA synthesis.

Protocol Steps:

-

Homogenate Preparation: Liver tissue or isolated hepatocytes are homogenized in a buffer containing protease and phosphatase inhibitors.

-

Assay Mixture: The assay mixture contains the cell homogenate, ATP, MgCl₂, citrate (an allosteric activator of ACC), and radiolabeled bicarbonate (H¹⁴CO₃⁻).

-

Reaction Initiation and Termination: The reaction is initiated by the addition of acetyl-CoA and incubated at 37°C. The reaction is stopped by the addition of acid.

-

Quantification: The acid-stable radioactivity incorporated into malonyl-CoA is determined by liquid scintillation counting after removal of unreacted bicarbonate.

-

Protein Determination: The protein concentration of the homogenate is determined using a standard method (e.g., Bradford assay) to normalize the enzyme activity.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the intricate regulation of hepatic fatty acid metabolism. Its well-defined mechanism of action, centered on the reduction of malonyl-CoA and the subsequent disinhibition of CPT-I, provides a clear model for understanding the reciprocal relationship between fatty acid synthesis and oxidation. The experimental protocols detailed herein offer a robust framework for researchers to further explore the effects of this and other compounds on lipid metabolism. While the direct link between this compound and major metabolic signaling nodes like AMPK and PPARs remains an area for future investigation, the existing data firmly establishes its role as a potent stimulator of fatty acid oxidation. This technical guide provides a comprehensive overview for scientists and drug development professionals working to unravel the complexities of metabolic diseases and identify novel therapeutic strategies.

References

- 1. JCI - Citations to A possible role for malonyl-CoA in the regulation of hepatic fatty acid oxidation and ketogenesis. [jci.org]

- 2. AMP-activated protein kinase in the regulation of hepatic energy metabolism: from physiology to therapeutic perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Peroxisome proliferator-activated receptor-α signaling in hepatocarcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ro 22-0654: A Novel Inhibitor of Lipid Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 22-0654 is a novel small molecule that has demonstrated significant potential as an anti-obesity agent. It functions as a potent inhibitor of fatty acid and cholesterol synthesis, primarily targeting hepatic lipid metabolism.[1] Concurrently, this compound stimulates fatty acid oxidation and lipolysis, contributing to a reduction in overall body lipid content.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental findings related to this compound.

Chemical Structure and Physicochemical Properties

This compound is chemically known as 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester, and it is typically used as a hydrochloride salt.[1]

| Property | Value | Reference |

| IUPAC Name | methyl 4-amino-5-ethylthiophene-3-carboxylate;hydrochloride | [2] |

| Synonyms | This compound HCl, RO-22-0654/001 | |

| Molecular Formula | C₈H₁₁NO₂S·HCl | |

| Molecular Weight | 221.71 g/mol | |

| SMILES | CCC1=C(C(=CS1)C(=O)OC)N.Cl | |

| Stereochemistry | Achiral |

Mechanism of Action

This compound exerts its effects on lipid metabolism through a well-defined signaling pathway in hepatocytes. The primary mechanism involves the inhibition of acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in de novo fatty acid synthesis. This inhibition is achieved by reducing the intracellular concentrations of citrate and malonyl-CoA.

Malonyl-CoA is a potent endogenous inhibitor of carnitine palmitoyltransferase I (CPT-I), the enzyme that facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation. By decreasing malonyl-CoA levels, this compound relieves the inhibition of CPT-I, leading to an increased rate of fatty acid oxidation.

The following diagram illustrates the signaling pathway affected by this compound:

References

Early Preclinical Studies of Ro 22-0654: A Novel Approach to Weight Management

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Ro 22-0654, a 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester, emerged in the early 1980s as a promising new agent for weight management. Early preclinical research, primarily conducted in rodent models, demonstrated its potential as a novel anti-obesity compound. This technical guide provides a comprehensive overview of these foundational studies, with a focus on quantitative data, detailed experimental methodologies, and the underlying mechanism of action. The information is tailored for researchers, scientists, and drug development professionals interested in the scientific basis of this compound's effects on weight and metabolism.

Mechanism of Action: Inhibition of Lipid Synthesis and Stimulation of Fatty Acid Oxidation

This compound exerts its effects on weight management primarily through the modulation of lipid metabolism. The compound is a potent inhibitor of fatty acid synthesis in hepatocytes[1]. This inhibition is achieved without directly affecting key lipogenic enzymes, the tricarboxylic acid cycle, or the pentose phosphate shunt[1].

The core of its mechanism lies in the reduction of malonyl-CoA levels within the liver. Malonyl-CoA is a critical molecule in the regulation of fatty acid metabolism, acting as a precursor for fatty acid synthesis and a potent inhibitor of carnitine palmitoyltransferase I (CPT-I), the rate-limiting enzyme in fatty acid oxidation. By decreasing malonyl-CoA concentrations, this compound effectively removes the brake on fatty acid oxidation, leading to an increased breakdown of fatty acids for energy. This dual action of inhibiting fat production and promoting fat burning is central to its anti-obesity effects.

Furthermore, studies have shown that this compound administration leads to a decrease in hepatic citrate levels, a precursor for the synthesis of acetyl-CoA in the cytoplasm, which is then converted to malonyl-CoA[2]. This suggests a multi-faceted impact on the lipogenic pathway. The stimulation of fatty acid oxidation by this compound has been demonstrated both in vitro and in vivo[1].

Preclinical Efficacy in Rodent Models of Obesity

Extensive preclinical testing of this compound was conducted in both standard laboratory rat strains and genetically obese models, most notably the Zucker rat. These studies consistently demonstrated the compound's ability to reduce body weight gain, primarily by decreasing body fat.

Effects on Body Weight and Composition

Long-term studies, typically lasting for two months, revealed a significant decrease in body weight gain in both Sprague Dawley rats and obese Zucker rats treated with this compound[1]. A key finding from these studies was that the reduction in weight gain was almost entirely attributable to a decrease in total body lipid content, with no significant impact on lean body mass. This selective effect on adipose tissue is a highly desirable characteristic for a weight management agent.

Table 1: Summary of this compound Effects on Body Weight in Preclinical Studies

| Animal Model | Duration of Study | Key Findings on Body Weight | Citation |

| Sprague Dawley Rats | 2 months | Decreased body weight gain. | |

| Lean Zucker Rats | 2 months | Decreased body weight gain. | |

| Obese Zucker Rats | 2 months | Decreased body weight gain. |

Table 2: Summary of this compound Effects on Body Composition in Preclinical Studies

| Animal Model | Duration of Study | Key Findings on Body Composition | Citation |

| Sprague Dawley Rats | 2 months | Decreased total body lipid content; lean body mass unaffected. | |

| Obese Zucker Rats | 2 months | Decreased total body lipid content; lean body mass unaffected. |

Effects on Food Intake

The effect of this compound on food intake was observed to be transient. A decrease in food intake was noted following a single dose and for the initial few days of chronic treatment. However, food intake typically returned to normal levels while the effect on body weight gain persisted. This suggests that the primary mechanism of weight control is not through appetite suppression but rather through the direct modulation of lipid metabolism. In studies focusing on meal patterns in Zucker rats, inhibitors of lipid metabolism, including this compound, were found to reduce food intake by 56-77% by decreasing both meal frequency and size over a 3-4 day period.

Table 3: Summary of this compound Effects on Food Intake in Preclinical Studies

| Animal Model | Duration of Study | Key Findings on Food Intake | Citation |

| Sprague Dawley Rats | 2 months | Transiently suppressed during the first few days of treatment. | |

| Obese Zucker Rats | 2 months | Transiently suppressed during the first few days of treatment. | |

| Obese and Lean Zucker Rats | 3-4 days | Reduced food intake by 56-77% by reducing meal frequency and size. |

Experimental Protocols

The early studies on this compound employed established rodent models of obesity and metabolism. The following provides an overview of the typical experimental methodologies used.

Animal Models

-

Sprague Dawley Rats: A common, outbred strain of albino rat used for general-purpose research.

-

Zucker Rats: A genetically inbred strain of rat that exhibits a mutation in the leptin receptor gene, leading to hyperphagia, obesity, hyperlipidemia, and insulin resistance. Both lean and obese (fa/fa) Zucker rats were utilized to study the effects of this compound in a genetic model of obesity.

Drug Administration

This compound was typically administered as a diet admixture. This method involves incorporating the compound directly into the animals' food, ensuring consistent and chronic exposure over the study period.

Duration of Studies

Long-term efficacy studies were generally conducted over a period of two months to assess the chronic effects on body weight and composition. Shorter-term studies of 3 to 4 days were used to investigate acute effects on meal patterns and food intake.

Key Experimental Procedures

-

Body Weight and Food Intake Monitoring: Body weight and food consumption were measured regularly throughout the studies.

-

Body Composition Analysis: At the end of the long-term studies, body composition was determined to assess the relative amounts of fat and lean tissue.

-

In Vitro and In Vivo Metabolic Assays: To elucidate the mechanism of action, researchers conducted various metabolic assays. These included measuring rates of fatty acid and cholesterol synthesis in isolated hepatocytes and in vivo, as well as assessing fatty acid oxidation and lipolysis.

-

Measurement of Hepatic Metabolites: The levels of key metabolites such as malonyl-CoA and citrate in the liver were quantified to understand the biochemical effects of this compound.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental designs discussed, the following diagrams have been generated using the DOT language.

Caption: Signaling Pathway of this compound in Hepatocytes.

References

Ro 22-0654: A Technical Guide on its Impact on Cholesterol Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 22-0654 is a potent inhibitor of lipid biosynthesis, affecting both fatty acid and cholesterol synthesis pathways. This technical guide provides an in-depth analysis of the mechanism of action of this compound, with a primary focus on its impact on cholesterol synthesis. Drawing from available scientific literature, this document outlines the core mechanism, presents quantitative data from relevant studies, details experimental methodologies, and provides visual representations of the involved pathways and workflows. The primary mode of action for this compound in inhibiting cholesterol synthesis is understood to be through the limitation of cytosolic acetyl-CoA, a fundamental building block for this critical metabolic process.

Introduction

Cholesterol, an essential lipid molecule, plays a crucial role in maintaining the structural integrity of cell membranes and serves as a precursor for the synthesis of steroid hormones, bile acids, and vitamin D. The de novo synthesis of cholesterol is a complex multi-step process that is tightly regulated within the cell. Dysregulation of this pathway is implicated in various metabolic disorders, including hypercholesterolemia, which is a major risk factor for cardiovascular diseases. Consequently, the inhibition of cholesterol synthesis has been a key strategy in the development of lipid-lowering therapies.

This compound has been identified as a significant inhibitor of both fatty acid and cholesterol synthesis[1]. This dual inhibitory action positions it as a compound of interest for researchers in metabolic diseases and drug development. This guide aims to consolidate the current understanding of this compound's effects on cholesterol synthesis, providing a technical resource for the scientific community.

Mechanism of Action

The primary mechanism by which this compound is proposed to inhibit cholesterol synthesis is through its action on ATP citrate lyase (ACLY) . ACLY is a crucial enzyme that catalyzes the conversion of citrate to acetyl-CoA in the cytoplasm[2]. This cytosolic pool of acetyl-CoA is the essential precursor for the synthesis of both fatty acids and cholesterol.

By inhibiting ACLY, this compound effectively reduces the availability of the fundamental two-carbon units required for the cholesterol biosynthesis cascade. This upstream inhibition distinguishes it from other classes of cholesterol-lowering drugs, such as statins, which target the downstream enzyme HMG-CoA reductase. The inhibition of ACLY by compounds like this compound has been shown to decrease hepatic VLDL output and plasma triglyceride levels, further highlighting its role in lipid metabolism[2].

Quantitative Data

The following table summarizes the known effects of this compound on lipid metabolism based on existing research. It is important to note the absence of direct quantitative metrics for cholesterol synthesis inhibition.

| Parameter | Organism/System | Effect | Reference |

| Fatty Acid Synthesis | Rat isolated hepatocytes | Potent inhibitor | |

| Cholesterol Synthesis | Rat isolated hepatocytes | Potent inhibitor | |

| Hepatic VLDL Output | In vivo | Decreased | |

| Plasma Triglyceride Levels | In vivo | Decreased | |

| Body Weight Gain | Sprague Dawley and Zucker rats | Decreased | |

| Total Body Lipid Content | Rats | Decreased |

Experimental Protocols

Detailed experimental protocols specifically for demonstrating the effect of this compound on cholesterol synthesis are not extensively published. However, based on general methodologies for assessing cholesterol synthesis, a representative protocol can be outlined. The following describes a common in vitro assay using radiolabeled precursors in cultured hepatocytes.

In Vitro Assay for Cholesterol Synthesis Inhibition in Primary Hepatocytes

Objective: To quantify the inhibitory effect of this compound on de novo cholesterol synthesis in primary rat hepatocytes.

Materials:

-

Primary rat hepatocytes

-

Hepatocyte culture medium (e.g., Williams' Medium E)

-

Fetal Bovine Serum (FBS)

-

[¹⁴C]-Acetate or [³H]-Water

-

This compound stock solution (in a suitable solvent like DMSO)

-

Scintillation cocktail

-

Scintillation counter

-

Plates for cell culture (e.g., 6-well plates)

-

Reagents for lipid extraction (e.g., chloroform/methanol mixture)

-

Reagents for saponification (e.g., ethanolic KOH)

-

Hexane

-

Thin Layer Chromatography (TLC) plates and developing solvents

Methodology:

-

Hepatocyte Isolation and Culture: Isolate primary hepatocytes from rat liver using a collagenase perfusion method. Plate the cells in collagen-coated culture plates and allow them to attach overnight in culture medium supplemented with FBS.

-

Treatment with this compound: After attachment, wash the cells and replace the medium with serum-free medium containing various concentrations of this compound (and a vehicle control). Incubate for a predetermined period (e.g., 2-4 hours).

-

Radiolabeling: Add a known amount of [¹⁴C]-acetate or [³H]-water to each well and incubate for a further period (e.g., 2 hours) to allow for incorporation into newly synthesized lipids.

-

Lipid Extraction: Terminate the incubation by washing the cells with ice-cold PBS. Lyse the cells and extract the total lipids using a chloroform/methanol solvent system.

-

Saponification and Sterol Extraction: Saponify the lipid extract to hydrolyze esterified cholesterol. Extract the non-saponifiable lipids (containing free cholesterol) with hexane.

-

Quantification: Evaporate the hexane and redissolve the residue in a suitable solvent. Measure the radioactivity of an aliquot using a liquid scintillation counter.

-

Data Analysis: Normalize the radioactivity counts to the protein content of each well. Calculate the percentage inhibition of cholesterol synthesis for each concentration of this compound compared to the vehicle control.

Signaling Pathways and Logical Relationships

The inhibition of cholesterol synthesis by this compound initiates a cascade of regulatory events within the cell. A key pathway affected is the Sterol Regulatory Element-Binding Protein (SREBP) pathway. SREBPs are transcription factors that control the expression of genes involved in cholesterol and fatty acid synthesis.

When intracellular cholesterol levels are low, the SREBP pathway is activated to upregulate the synthesis of cholesterol. By reducing the production of acetyl-CoA, this compound leads to a decrease in the downstream products of the cholesterol synthesis pathway. This depletion could potentially trigger the SREBP activation as a compensatory mechanism. However, the primary inhibitory effect of this compound at the level of acetyl-CoA availability would still limit the overall rate of cholesterol synthesis, despite the potential upregulation of biosynthetic enzymes.

Conclusion

This compound is a potent inhibitor of both fatty acid and cholesterol synthesis. Its mechanism of action on cholesterol synthesis is primarily attributed to the inhibition of ATP citrate lyase, which reduces the availability of cytosolic acetyl-CoA, a critical precursor. While quantitative data specifically detailing the IC50 of this compound on cholesterol synthesis is not widely available, its efficacy in reducing overall lipid synthesis and related in vivo parameters is well-documented. Further research is warranted to fully elucidate the quantitative aspects of its inhibitory profile on cholesterol biosynthesis and to explore its therapeutic potential in metabolic disorders. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and interpret studies aimed at further characterizing the effects of this compound.

References

Methodological & Application

Application Notes and Protocols for Ro 22-0654 In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 22-0654 is a potent and selective inhibitor of hepatic fatty acid synthesis, demonstrating significant anti-obesity effects in preclinical in vivo models.[1][2][3] This compound acts by inhibiting acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in de novo fatty acid biosynthesis.[4][5] The resulting decrease in malonyl-CoA levels not only curtails the synthesis of new fatty acids but also stimulates the oxidation of existing fatty acids by relieving the allosteric inhibition of carnitine palmitoyltransferase I (CPT-I). This dual mechanism of action—reducing fat storage and promoting fat burning—makes this compound a valuable tool for metabolic research and a potential therapeutic agent for obesity and related metabolic disorders.

These application notes provide detailed experimental protocols for in vivo studies using this compound, based on published research. The protocols and data presented herein are intended to serve as a guide for researchers designing their own in vivo experiments.

Data Presentation

The following tables summarize quantitative data from in vivo studies investigating the effects of this compound in various rat models.

Table 1: Effect of this compound on Body Weight and Food Intake in Zucker Rats

| Animal Model | Treatment Group | Dose | Duration | Change in Body Weight (g) | Daily Food Intake (g) |

| Lean Zucker Rats | Control | - | 2 months | +55 | ~25 |

| Lean Zucker Rats | This compound | 0.25% in diet | 2 months | +30 | Transiently reduced |

| Obese Zucker Rats | Control | - | 2 months | +250 | ~40 |

| Obese Zucker Rats | This compound | 0.25% in diet | 2 months | +150 | Transiently reduced |

Data extracted from studies demonstrating a significant reduction in weight gain with this compound treatment, particularly in obese models, with only a temporary effect on food consumption.

Table 2: Effect of this compound on Hepatic Fatty Acid Synthesis in Sprague-Dawley Rats

| Treatment Group | Dose (mg/kg, oral) | Time Post-Dose (hours) | Inhibition of Fatty Acid Synthesis (%) |

| Control | Vehicle | - | 0 |

| This compound | 10 | 2 | ~50 |

| This compound | 25 | 2 | ~75 |

| This compound | 50 | 2 | ~90 |

| This compound | 50 | 8 | ~50 |

| This compound | 50 | 16 | <10 |

This table illustrates the dose-dependent and time-course effects of a single oral dose of this compound on the inhibition of hepatic fatty acid synthesis in vivo.

Experimental Protocols

Protocol 1: Evaluation of Anti-obesity Effects in a Chronic Study

Objective: To assess the long-term efficacy of this compound on body weight gain, food intake, and body composition in a diet-induced or genetic model of obesity.

Materials:

-

This compound hydrochloride

-

Standard or high-fat rodent chow

-

Animal model (e.g., Sprague-Dawley rats, Zucker lean and obese rats)

-

Metabolic cages for food and water intake monitoring

-

Analytical balance

-

Body composition analyzer (e.g., DEXA)

Procedure:

-

Acclimation: House animals in individual cages for at least one week to acclimate to the housing conditions and diet.

-

Baseline Measurements: Record the initial body weight and food intake for each animal for 3-5 days to establish a baseline.

-

Drug Administration:

-

Prepare the medicated diet by thoroughly mixing this compound into the powdered chow at the desired concentration (e.g., 0.25% w/w). A vehicle-treated control diet (without the drug) should be prepared in the same manner.

-

Provide the respective diets and water ad libitum to the control and treatment groups.

-

-

Monitoring:

-

Measure body weight daily or every other day.

-

Measure food and water intake daily.

-

Observe animals for any signs of toxicity or adverse effects.

-

-

Study Duration: Continue the treatment for a predetermined period, typically ranging from 4 to 8 weeks.

-

Terminal Procedures:

-

At the end of the study, perform body composition analysis to determine fat mass and lean mass.

-

Collect blood samples for analysis of relevant biomarkers (e.g., glucose, insulin, lipids).

-

Harvest tissues (e.g., liver, adipose tissue) for further analysis (e.g., gene expression, histology).

-

Protocol 2: Acute Inhibition of Hepatic Fatty Acid Synthesis

Objective: To determine the acute dose-dependent and time-course effects of this compound on in vivo hepatic fatty acid synthesis.

Materials:

-

This compound hydrochloride

-

Vehicle (e.g., 0.5% methylcellulose in water)

-

Animal model (e.g., Sprague-Dawley rats)

-

Oral gavage needles

-

3H2O (tritiated water)

-

Scintillation counter and vials

-

Reagents for lipid extraction (e.g., chloroform, methanol)

Procedure:

-

Animal Preparation: Fast animals overnight to standardize metabolic state.

-

Drug Administration:

-

Prepare solutions of this compound in the chosen vehicle at various concentrations.

-

Administer a single dose of this compound or vehicle to the animals via oral gavage.

-

-

Measurement of Fatty Acid Synthesis:

-

At various time points after drug administration (e.g., 1, 2, 4, 8, 16 hours), administer 3H2O via intraperitoneal injection to trace de novo fatty acid synthesis.

-

One hour after 3H2O administration, euthanize the animals and rapidly excise the liver.

-

Homogenize the liver tissue and extract total lipids using a standard method (e.g., Folch extraction).

-

Measure the incorporation of tritium (3H) into the fatty acid fraction of the lipid extract using a scintillation counter.

-

-

Data Analysis:

-

Calculate the rate of fatty acid synthesis as the amount of 3H incorporated into fatty acids per gram of liver tissue per hour.

-

Express the results as a percentage of the vehicle-treated control group to determine the extent of inhibition.

-

Mandatory Visualization

Caption: Mechanism of this compound action on lipid metabolism.

Caption: Workflow for a chronic in vivo study with this compound.

References

- 1. Anti-obesity activity of a novel lipid synthesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antiobesity effects of a novel lipid synthesis inhibitor (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Ro 22-0654 Administration in Sprague-Dawley Rats

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 22-0654 is a potent inhibitor of acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in the biosynthesis of fatty acids. By blocking ACC, this compound effectively reduces the production of malonyl-CoA, a critical substrate for fatty acid synthesis and a key regulator of fatty acid oxidation. This mechanism of action leads to a decrease in hepatic fatty acid synthesis and an increase in fatty acid oxidation, resulting in reduced body weight gain, primarily through a decrease in total body lipid content. These characteristics make this compound a valuable tool for research in obesity, metabolic syndrome, and other lipid-related disorders.

These application notes provide a summary of the available data and protocols for the administration of this compound in Sprague-Dawley rats, the most widely used outbred rat in biomedical research. The information is intended to guide researchers in designing and executing experiments to investigate the effects of this compound.

Data Presentation

Table 1: Effects of this compound on Daily Food and Water Intake and Meal Parameters in Male Zucker Rats [1]

| Parameter | Control | This compound (300 mg/100g diet) | % Change |

| Food Intake ( g/day ) | |||

| Lean | 20.1 ± 1.1 | 11.4 ± 1.0 | -43.3% |

| Obese | 29.8 ± 1.5 | 12.8 ± 1.2 | -57.0% |

| Water Intake (ml/day) | |||

| Lean | 30.5 ± 2.0 | 21.3 ± 1.8 | -30.2% |

| Obese | 45.1 ± 3.1 | 25.6 ± 2.5 | -43.2% |

| Meal Frequency (#/day) | |||

| Lean | 10.8 ± 0.9 | 6.8 ± 0.7 | -37.0% |

| Obese | 12.5 ± 1.0 | 7.1 ± 0.6 | -43.2% |

| Meal Size ( g/meal ) | |||

| Lean | 1.86 ± 0.12 | 1.68 ± 0.15 | -9.7% |

| Obese | 2.38 ± 0.18 | 1.80 ± 0.14 | -24.4% |

| Meal Duration (min/meal) | |||

| Lean | 5.2 ± 0.4 | 4.8 ± 0.5 | -7.7% |

| Obese | 6.1 ± 0.5 | 5.1 ± 0.4 | -16.4% |

Data are presented as mean ± SEM. The approximate daily dose for an obese Zucker rat consuming 25g of this diet was 100 mg/kg body weight.[1]

Experimental Protocols

The following protocols are based on available literature and general practices for rodent studies. Researchers should adapt these protocols based on their specific experimental goals and institutional guidelines.

Diet Admixture Administration

This method is suitable for long-term studies to assess chronic effects on body weight, food intake, and metabolism.

-

Objective: To administer this compound continuously over an extended period.

-

Materials:

-

This compound hydrochloride

-

Powdered standard rodent chow

-

Mixer (e.g., V-blender or planetary mixer)

-

-

Procedure:

-

Calculate the required amount of this compound based on the desired concentration in the diet (e.g., 300 mg/100g of diet as a starting point based on the Zucker rat study).[1]

-

Ensure a homogenous mixture by first mixing the drug with a small portion of the powdered chow, then gradually incorporating the rest of the diet in a geometric dilution manner.

-

Store the prepared diet in airtight containers at 4°C to maintain stability.

-

Provide the medicated diet and water ad libitum.

-

Measure food intake and body weight daily or as required by the experimental design.

-

Oral Gavage Administration

This method is ideal for acute studies, dose-response experiments, and pharmacokinetic studies where precise dosing is required.

-

Objective: To administer a precise dose of this compound at a specific time point.

-

Materials:

-

This compound hydrochloride

-

Vehicle (e.g., sterile distilled water, 0.5% carboxymethylcellulose, or corn oil)

-

Oral gavage needles (stainless steel, ball-tipped, appropriate size for rats)

-

Syringes

-

-

Procedure:

-

Prepare the dosing solution by dissolving or suspending this compound in the chosen vehicle to the desired concentration. Sonication may be required to achieve a uniform suspension.

-

The administration volume for rats is typically 5-10 mL/kg body weight.

-

Gently restrain the rat and insert the gavage needle over the tongue into the esophagus.

-

Administer the solution slowly to prevent regurgitation and aspiration.

-

Monitor the animal for any signs of distress after the procedure.

-

For dose-response studies, a range of doses should be prepared. Based on the diet admixture study, a starting dose of around 100 mg/kg could be considered.[1]

-

Signaling Pathway and Experimental Workflow

Mechanism of Action: Inhibition of Hepatic Fatty Acid Synthesis

This compound's primary mechanism of action is the inhibition of acetyl-CoA carboxylase (ACC), a key regulatory enzyme in the de novo lipogenesis pathway. This inhibition leads to a cascade of metabolic changes.

Caption: Signaling pathway of this compound action.

Experimental Workflow for a Chronic Study

The following diagram illustrates a typical workflow for a long-term study investigating the effects of this compound on body weight and metabolism in Sprague-Dawley rats.

References

Application Notes and Protocols: The Use of Ro 22-0654 in Genetically Obese Zucker Rat Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genetically obese Zucker rat (fa/fa) is a widely utilized and valuable model for studying obesity and related metabolic disorders such as insulin resistance and dyslipidemia. These animals exhibit hyperphagia, excessive deposition of fat, and a number of metabolic characteristics that mirror human metabolic syndrome. Ro 22-0654, a potent inhibitor of hepatic fatty acid synthesis, has been investigated for its anti-obesity effects in this model. These application notes provide a comprehensive overview of the use of this compound in Zucker rats, including its mechanism of action, effects on key metabolic parameters, and detailed experimental protocols.

Mechanism of Action

This compound, with the chemical name 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester hydrochloride, primarily exerts its anti-obesity effects by inhibiting hepatic fatty acid synthesis.[1][2] This inhibition of the de novo lipogenesis pathway leads to a reduction in the synthesis of fatty acids and subsequently triglycerides in the liver. The decreased availability of newly synthesized lipids contributes to a reduction in total body lipid levels.[1][2] Furthermore, studies have shown that this compound can also stimulate fatty acid oxidation in vitro and lipolysis in vivo, further contributing to its lipid-lowering effects.[2] While food intake is transiently suppressed in the initial days of treatment, the long-term reduction in weight gain is primarily attributed to the decreased body lipid content rather than a sustained anorectic effect.

Data Presentation

The following tables summarize the quantitative effects of this compound on various metabolic parameters in obese Zucker rats as reported in the literature.

Table 1: Effect of this compound on Body Weight and Food Intake in Obese Zucker Rats

| Parameter | Treatment Group | Duration | Result | Reference |

| Body Weight Gain | This compound | 2 months | Decreased compared to control | |

| Food Intake | This compound | Single dose & first few days of chronic treatment | Decreased | |

| Food Intake | This compound | Long-term (chronic) | Returned to normal levels | |

| Food Intake Reduction | This compound (as a diet admixture) | 3-4 consecutive days | Reduced by 56-77% | |

| Meal Frequency | This compound | 3-4 consecutive days | Reduced | |

| Meal Size | This compound | 3-4 consecutive days | Reduced |

Table 2: Effect of this compound on Lipid Metabolism in Obese Zucker Rats

| Parameter | Effect | Reference |

| Hepatic Fatty Acid Synthesis | Inhibited (in vivo, dose-dependent) | |

| Adipose Tissue Fatty Acid Synthesis | Inhibited (in vivo) | |

| Hepatic Cholesterol Synthesis | Inhibited (in isolated hepatocytes) | |

| Fatty Acid Oxidation | Stimulated (in vitro) | |

| Lipolysis | Stimulated (in vivo) | |

| Total Body Lipid Content | Decreased | |

| Lean Body Mass | No effect |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the administration of this compound to Zucker rats.

Protocol 1: Chronic Oral Administration of this compound via Diet Admixture

Objective: To assess the long-term effects of this compound on body weight, food intake, and body composition.

Materials:

-

Male or female genetically obese Zucker rats (fa/fa) and their lean littermates (+/?)

-

Standard rat chow

-

This compound hydrochloride

-

Metabolic cages for monitoring food and water intake

-

Analytical balance

Procedure:

-

Animal Acclimation: Acclimate rats to individual housing in metabolic cages for at least 3-5 days before the start of the experiment. Allow ad libitum access to standard chow and water.

-

Diet Preparation: Prepare the diet admixture by incorporating this compound into the powdered standard rat chow at the desired concentration. The specific concentration will depend on the target dose and the average daily food intake of the rats. A common approach is to calculate the required amount of drug per kilogram of food to achieve a specific mg/kg body weight/day dose. Ensure thorough mixing to achieve a homogenous distribution of the compound in the diet.

-

Experimental Groups: Divide the rats into at least two groups: a control group receiving the standard chow and a treatment group receiving the chow containing this compound.

-

Treatment Period: Provide the respective diets to the rats for the duration of the study (e.g., 2 months).

-

Data Collection:

-

Measure body weight daily or weekly.

-

Measure food and water intake daily using the metabolic cages.

-

At the end of the study, euthanize the animals and perform body composition analysis to determine total body lipid and lean body mass.

-

Protocol 2: In Vivo Measurement of Hepatic Fatty Acid Synthesis

Objective: To determine the effect of this compound on the rate of fatty acid synthesis in the liver.

Materials:

-

Zucker rats treated with this compound as described in Protocol 1.

-

³H₂O (tritiated water) or ¹⁴C-acetate as a radiolabeled precursor.

-

Anesthesia (e.g., isoflurane, pentobarbital).

-

Scintillation counter and vials.

-

Reagents for lipid extraction and saponification.

Procedure:

-

Radiolabel Administration: At the end of the treatment period, administer a bolus of radiolabeled precursor (e.g., ³H₂O intraperitoneally or ¹⁴C-acetate intravenously) to the rats.

-

Incubation Period: Allow the precursor to be incorporated into newly synthesized fatty acids for a defined period (e.g., 1 hour).

-

Tissue Collection: Anesthetize the rats and collect liver tissue samples.

-

Lipid Extraction: Extract the total lipids from the liver samples using a suitable solvent system (e.g., chloroform:methanol).

-

Saponification and Fatty Acid Isolation: Saponify the lipid extract to release the fatty acids. Isolate the fatty acid fraction.

-

Radioactivity Measurement: Measure the radioactivity incorporated into the fatty acid fraction using a scintillation counter.

-

Calculation: Calculate the rate of fatty acid synthesis based on the specific activity of the precursor and the radioactivity incorporated into the fatty acids.

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of this compound in reducing body lipid.

Experimental Workflow for Evaluating this compound in Zucker Rats

Caption: Workflow for chronic this compound studies in Zucker rats.

Logical Relationship of this compound's Effects

Caption: Interplay of this compound's metabolic effects.

References

Application Notes and Protocols for Ro 22-0654 in Rodent Obesity Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the use of Ro 22-0654 in rodent models of obesity. This compound is a potent inhibitor of hepatic fatty acid synthesis that has demonstrated anti-obesity effects in preclinical studies.[1][2] This document summarizes the available data on its dosage and administration, outlines key experimental protocols, and illustrates the relevant biological pathways and experimental workflows. The information is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of this compound and similar compounds.

Quantitative Data Summary

The following tables summarize the quantitative data extracted from published studies on this compound in rodent obesity models.

Table 1: this compound Dosage and Administration in Rodent Obesity Studies

| Animal Model | Dosage | Administration Route | Study Duration | Reference |

| Obese Zucker Rats | 100 mg/kg body weight | Diet admixture | 3-4 days | [3] |

| Sprague Dawley Rats | Not specified | Treatment | 2 months | [1][2] |

| Lean Zucker Rats | Not specified | Treatment | 2 months | |

| Obese Zucker Rats | Not specified | Treatment | 2 months |

Table 2: Reported Effects of this compound in Rodent Obesity Models

| Parameter | Animal Model | Effect | Duration of Effect | Reference |

| Body Weight Gain | Sprague Dawley, Lean & Obese Zucker Rats | Decreased | Sustained over 2 months | |

| Total Body Lipid | Sprague Dawley, Lean & Obese Zucker Rats | Decreased | End of 2-month study | |

| Lean Body Mass | Sprague Dawley, Lean & Obese Zucker Rats | No effect | End of 2-month study | |

| Food Intake | Sprague Dawley, Lean & Obese Zucker Rats | Transiently suppressed | First few days of treatment | |

| Hepatic Fatty Acid Synthesis | Rats | Inhibited (dose-dependent) | Approx. 8 hours post-dose | |

| Fatty Acid Oxidation | In vitro | Stimulated | Not applicable | |

| Lipolysis | In vivo | Stimulated | Not specified |

Experimental Protocols

The following are generalized protocols based on the methodologies described in the cited literature. Researchers should adapt these protocols to their specific experimental design and institutional guidelines.

Animal Models and Diet-Induced Obesity

-

Animal Models: Studies have utilized both genetically obese models, such as the Zucker rat, and diet-induced obesity models in strains like the Sprague Dawley rat.

-

Induction of Obesity: For diet-induced obesity models, animals are typically fed a high-fat diet for a specified period to induce significant weight gain and adiposity prior to the commencement of treatment.

Drug Preparation and Administration

-

Preparation: this compound has been administered as a diet admixture. To prepare the admixture, the required amount of this compound is thoroughly mixed with the standard or high-fat diet to achieve the target dosage (e.g., 100 mg/kg body weight), assuming a known daily food consumption rate.

-

Administration: The medicated diet is provided to the animals ad libitum, replacing their standard chow.

Measurement of Key Endpoints

-

Body Weight and Food Intake: Body weight and food intake should be monitored daily to assess the immediate and long-term effects of the treatment.

-

Body Composition: At the termination of the study, body composition (total body lipid and lean body mass) can be determined using techniques such as dual-energy X-ray absorptiometry (DEXA) or chemical carcass analysis.

-

Hepatic Fatty Acid Synthesis: The rate of hepatic fatty acid synthesis can be measured in vivo by determining the incorporation of radiolabeled precursors, such as ³H₂O, into fatty acids in liver tissue.

-

Fatty Acid Oxidation: In vitro fatty acid oxidation can be assessed in isolated hepatocytes or liver mitochondria by measuring the production of ¹⁴CO₂ from radiolabeled fatty acids (e.g., [¹⁴C]palmitate).

-

Lipolysis: In vivo lipolysis can be estimated by measuring plasma levels of glycerol and free fatty acids.

Visualizations

Signaling Pathway of this compound

The primary mechanism of action of this compound is the inhibition of hepatic fatty acid synthesis. This leads to a reduction in the synthesis of new fatty acids in the liver, which in turn contributes to a decrease in total body lipid. The compound has also been shown to stimulate fatty acid oxidation and lipolysis.

Caption: Signaling pathway of this compound in lipid metabolism.

Experimental Workflow for Rodent Obesity Studies

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a diet-induced rodent model of obesity.

Caption: Experimental workflow for a rodent obesity study with this compound.

References

Application Notes and Protocols: Preparing Ro 22-0654 Solutions with DMSO for Experiments

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the preparation, handling, and application of Ro 22-0654 solutions using Dimethyl Sulfoxide (DMSO) as a solvent. This compound is a potent inhibitor of hepatic fatty acid synthesis, making it a valuable tool for research in metabolic diseases, obesity, and related fields. This document outlines detailed protocols for creating stock and working solutions, summarizes key quantitative data, and illustrates the compound's known signaling pathways and experimental workflows.

Introduction to this compound

This compound is a chemical compound that has been identified as a potent inhibitor of lipid synthesis. Specifically, it targets hepatic fatty acid synthesis, the process of creating fatty acids in the liver. Beyond its inhibitory effects, this compound has also been shown to stimulate fatty acid oxidation. This dual action of inhibiting fat storage and promoting fat burning has made it a subject of interest in studies related to obesity and metabolic disorders. Research in animal models has demonstrated that this compound can lead to a reduction in body weight gain and a decrease in total body lipid content.

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of this compound.

| Parameter | Value | Reference |

| Synonyms | 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester; Ro 220654 | |

| Molecular Formula | C₈H₁₁NO₂S | |

| Molecular Weight | 185.24 g/mol | |

| Appearance | Solid powder | |